molecular formula C8F4N2 B158556 Tetrafluoroterephthalonitrile CAS No. 1835-49-0

Tetrafluoroterephthalonitrile

Cat. No.: B158556
CAS No.: 1835-49-0
M. Wt: 200.09 g/mol
InChI Key: PCRSJGWFEMHHEW-UHFFFAOYSA-N
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Description

Tetrafluoroterephthalonitrile, also known as 2,3,5,6-tetrafluoro-1,4-dicyanobenzene, is an organic compound with the molecular formula C8F4N2. It is characterized by the presence of four fluorine atoms and two cyano groups attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and materials chemistry .

Mechanism of Action

Target of Action

Tetrafluoroterephthalonitrile (TFN) is a versatile compound used in various fields, including organic synthesis, medicinal chemistry, and material science It’s known to interact with alkyl grignard reagents and tungsten (ii)η 2 -nitrile complexes .

Mode of Action

TFN acts as a four-electron donor ligand . It reacts with alkyl Grignard reagents to form corresponding 4-alkyltetrafluorobenzonitriles . This interaction results in the formation of new compounds, expanding its utility in various chemical reactions.

Biochemical Pathways

It’s known that tfn can be used in the synthesis of polymers of intrinsic microporosity (pim) . These polymers have a wide range of applications, including gas separation and storage, due to their large internal surface area.

Pharmacokinetics

It’s known that tfn is soluble in hot methanol , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of TFN’s action largely depend on its application. For instance, in material science, TFN can undergo continuous nucleophilic substitution reactions to produce high molecular weight polymers and organic light-emitting materials with special properties .

Action Environment

The action, efficacy, and stability of TFN can be influenced by various environmental factors. For instance, the reaction of TFN with alkyl Grignard reagents requires high temperatures, typically above 160 degrees Celsius . This indicates that the reaction environment plays a crucial role in the effectiveness of TFN’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoroterephthalonitrile is typically synthesized from tetrachloroterephthalonitrile. The process involves the substitution of chlorine atoms with fluorine atoms using potassium fluoride in the presence of a solvent such as dimethylformamide. The reaction is carried out at elevated temperatures, usually around 130°C, for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of specialized reactors and controlled environments helps in achieving consistent results .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoroterephthalonitrile undergoes various chemical reactions, including nucleophilic substitution, reduction, and complex formation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzonitriles, amines, and metal complexes, which have various applications in organic synthesis and materials science .

Scientific Research Applications

Tetrafluoroterephthalonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRSJGWFEMHHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1075141
Record name Tetrafluoroterephthalonitrile
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Molecular Weight

200.09 g/mol
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CAS No.

1835-49-0
Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tetrafluoroterephthalonitrile?

A1: this compound has the molecular formula C8F4N2 and a molecular weight of 204.11 g/mol.

Q2: What spectroscopic data is available for TFTPN?

A2: TFTPN has been extensively characterized using various spectroscopic techniques, including:* Nuclear Magnetic Resonance (NMR): Both 1H and 19F NMR spectra provide insights into the structure and purity of TFTPN and its derivatives. [, , , , , , , , , ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, particularly the characteristic nitrile (C≡N) stretching vibration. [, , , , , , , , , ]* Mass Spectrometry (MS): MS techniques like GC-MS and MALDI-ToF MS are used for determining molecular weight and analyzing complex reaction mixtures. [, , , , , , , , , ]* X-ray Crystallography: This technique provides detailed information about the crystal structure and molecular packing of TFTPN. [, , , ]

Q3: Is TFTPN compatible with common organic solvents?

A3: Yes, TFTPN exhibits good solubility in many common organic solvents, including dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide. [, , , , , , , , , ] This solubility facilitates its use in various synthetic applications.

Q4: What is the thermal stability of TFTPN?

A4: TFTPN demonstrates good thermal stability, as evidenced by thermogravimetric analysis (TGA) of its derivatives. Polymers incorporating TFTPN often exhibit 10% weight loss temperatures above 500 °C, indicating their suitability for high-temperature applications. [, , , , , , , ]

Q5: Does TFTPN possess any inherent catalytic properties?

A5: While TFTPN itself is not typically used as a catalyst, it serves as a building block for materials with catalytic applications. For example, highly fluorinated covalent triazine frameworks (F-CTFs) derived from TFTPN have shown promise in electrocatalytic CO2 reduction. []

Q6: What role does TFTPN play in photocatalysis?

A6: TFTPN is a key component in synthesizing BODIPY-based Polymers of Intrinsic Microporosity (BDP-PIMs) for photocatalytic detoxification of chemical threats. The TFTPN units in these polymers contribute to light harvesting and participate in Förster Resonance Energy Transfer (FRET) processes, ultimately leading to the generation of reactive singlet oxygen. []

Q7: Have computational methods been used to study TFTPN?

A7: Yes, computational chemistry plays a significant role in understanding TFTPN and its derivatives. * Molecular Modeling: Simulations have been employed to investigate the structure, conformation, and free volume of polymers incorporating TFTPN, providing insights into their gas separation properties. [, ]* Density Functional Theory (DFT): DFT calculations have been used to explore the electronic structure, charge distribution, and intermolecular interactions of TFTPN and related compounds. [, , ]

Q8: How do structural modifications of TFTPN affect its reactivity?

A8:
Fluorine Substituents: The four fluorine atoms in TFTPN enhance its electrophilicity, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions with various bis-nucleophiles. [, , ]* Nitrile Groups:* The nitrile groups can be reduced to primary amines, significantly altering the material's affinity towards charged molecules. This tunability allows for the design of selective adsorbents for targeted applications. [, ]

Q9: Are there any known SHE concerns regarding TFTPN and its derivatives?

A10: TFTPN and its derivatives, like TFX diamine, have been associated with allergic contact dermatitis in occupational settings. [] Handling these compounds requires appropriate safety measures and adherence to SHE regulations.

Q10: What is the environmental impact of TFTPN and its derivatives?

A11: Research on the environmental fate and ecotoxicological effects of TFTPN and its derivatives is limited. Given their potential persistence, it's crucial to develop responsible waste management strategies and explore biodegradable alternatives. []

Q11: How does the dissolution rate of TFTPN-based polymers affect their performance?

A12: The dissolution rate of TFTPN-based polymers can impact their processing and application. Factors influencing dissolution include polymer structure, molecular weight, solvent choice, and temperature. [, ]

Q12: What analytical methods are commonly used to characterize TFTPN-based materials?

A13: Characterizing TFTPN-based materials often involves a combination of techniques, including:* Gas Adsorption: Nitrogen adsorption measurements provide information about surface area, pore volume, and pore size distribution in porous materials like PIMs. [, , , , , , , ]* Electron Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and microstructure of TFTPN-based materials. [, ]

Q13: Are there any viable alternatives to TFTPN for specific applications?

A14: Researchers are continuously exploring alternatives to TFTPN with improved properties or reduced environmental impact. For instance, disulfone-based monomers have been investigated as replacements for TFTPN in PIM synthesis, resulting in copolymers with enhanced gas separation characteristics. []

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